molecular formula C8H6Cl2O B1347026 4-Chlorophenylacetyl chloride CAS No. 25026-34-0

4-Chlorophenylacetyl chloride

Cat. No. B1347026
CAS RN: 25026-34-0
M. Wt: 189.04 g/mol
InChI Key: UMQUIRYNOVNYPA-UHFFFAOYSA-N
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Scientific Research Applications

Catalytic Decomposition and Environmental Treatment

  • Catalytic Decomposition : Activated carbons modified with chemical treatments can significantly catalyze the decomposition of hydrogen peroxide and 4-chlorophenol (Huang et al., 2003)(Huang et al., 2003).
  • Electrochemical Oxidation : The degradation of 4-chlorophenol through electrochemical oxidation in the presence of carbon black has been explored, showing potential for wastewater treatment (Boudenne & Cerclier, 1999)(Boudenne & Cerclier, 1999).

Advanced Oxidation Processes for Degradation

  • Degradation by Organic Oxidants : Research demonstrates effective degradation and mineralization of 4-chlorophenol using advanced oxidation processes, with peroxy acetic acid (PAA) as a notable oxidant (Sharma, Mukhopadhyay & Murthy, 2010)(Sharma et al., 2010).

Photocatalysis and Photoelectrochemical Sensing

  • Photoelectrochemical Sensor : A BiPO4/BiOCl heterojunction-based photoelectrochemical sensor has been developed for the sensitive detection of 4-chlorophenol in water (Yan et al., 2019)(Yan et al., 2019).

Electrochemical Generation for Rapid Mineralization

  • Electrochemical Generation of Chloro Species : The degradation of 4-chlorophenol can be enhanced by the electrochemical generation of active chloro species, contributing to rapid mineralization in wastewater treatment (Qiao et al., 2021)(Qiao et al., 2021).

Wastewater Treatment and Industrial Applications

  • Degradation in Industrial Wastewater : A study on the electrochemical degradation of 4-chlorophenol in chloride-rich wastewater showed promising results, highlighting its potential application in industrial wastewater treatment (De Coster et al., 2017)(De Coster et al., 2017).

Influence of Environmental Conditions

  • Photodegradation Influenced by Chloride Ions : Research indicates that chloride ions can significantly influence the photodegradation of 4-chlorophenol, particularly in the presence of titanium silicalite-2, affecting the efficiency of environmental cleanup processes (Kang, Jung & Kim, 2000)(Kang et al., 2000).

Sonochemical and Oxidative Processes

  • Sonochemical Degradation : Ultrasonic waves have been employed for the mineralization of 4-chlorophenol, providing an efficient and environmentally friendly alternative to traditional remediation methods (Goskonda, Catallo & Junk, 2002)(Goskonda et al., 2002).
  • Wet Oxidation Kinetics : Wet oxidation has been studied as a treatment for solutions containing 4-chlorophenol, with the kinetic model providing insights for predicting the concentration of compounds during the oxidation process (García-Molina, Kallas & Esplugas, 2007)(García-Molina et al., 2007).

Hybrid Activation for Wastewater Treatment

  • Hybrid Activation of Peroxymonosulfate : The combination of UV and MnO2 for peroxymonosulfate activation has been explored for the degradation of 4-chlorophenol, showing potential for treating industrial wastewater (Eslami, Hashemi & Ghanbari, 2018)(Eslami et al., 2018).

Novel Syntheses and Complex Formation

  • Synthesis of Ketooximes and Complexes : Research into the reaction of chloroacetyl chloride with biphenyl and subsequent reactions led to the synthesis of new ketooximes and their metal complexes, showing potential for various chemical applications (Karipcin & Arabali, 2006)(Karipcin & Arabali, 2006).

Future Directions

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult the original sources or a chemistry professional for more detailed information.


properties

IUPAC Name

2-(4-chlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUIRYNOVNYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179736
Record name 4-Chlorophenylacetyl chloride
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylacetyl chloride

CAS RN

25026-34-0
Record name 4-Chlorobenzeneacetyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Chlorophenylacetyl chloride
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Record name 4-Chlorophenylacetyl chloride
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Record name 4-chlorophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

4-Chlorophenylacetic acid (1.7 g, 10 mmol) and oxalyl chloride (2 ml, 23 mmol) were stirred in 100 ml methylene chloride with two drops of dimethylformamide for two hours. The solvent and excess oxalyl chloride were removed under vacuum to give p-chlorophenylacetyl chloride. The 4-chlorophenylacetyl chloride and 4,4,6,6-tetramethyl-1,3,5-cyclohexanetrione (1.5 g, 8.2 mmol) were dissolved in methylene chloride. Triethylamine (3 ml) was added and the resulting solution stirred at room temperature for 30 minutes. The solution was washed with 1 normal hydrochloric acid (1N HCl), 5% potassium carbonate (5% K2CO3) and saturated sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO4) and concentrated under vacuum. The residue was dissolved in 15 ml acetonitrile. Triethylamine (3 ml) and acetone cyanohydrin (0.3 g) were added and the mixture stirred at room temperature for 4 hours. After dilution with ether, the solution was washed with 1N HCl and extracted with 5% K2CO3. The basic extract was acidified with hydrochloric acid and extracted with ether. The ether extract was washed with brine, dried (MgSO4) and concentrated under vacuum yielding 1.0 g of an oil that solidified on standing (m.p. 57°-61° C.). It was identified as such by nuclear magnetic resonance spectroscopy, infrared spectroscopy and mass spectroscopy.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 mL of chloroform is added 4-chlorobenzeneacetic acid (17 g, 0.1 mol) and 24 g (0.2 mol) of thionyl chloride. Reflux the reaction mixture for 3 hours and remove the solvent in vacuo to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4,4'-Dichlorodeoxybenzoin can be prepared by heating 4-chlorophenylacetic acid (85g) in thionyl chloride (59.5g) under reflux for 2.5 hours to yield 4-chlorophenylacetyl chloride (45.5g) which is subsequently dissolved in chlorobenzene (30g) and added dropwise with cooling to a stirred aluminium chloride (73g). The resultant mixture is cooled and stirred for a further 0.5 hours and then heated at 100° for one hour. The mixture was again cooled and poured into a mixture of conc. hyrochloric acid (200ml) and ice (1 liter) precipitate on standing crude 4,4'-dichlorodeoxybenzoin which on recrystallisation from methanol has a melting point of 115°-116°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.5 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The requisite p-chlorophenylacetyl chloride was prepared in the following manner. p-Chlorophenylacetic acid (15 g.; 0.088 mole) and thionyl chloride (31.5 g.; 0.0264 mole) were heated at reflux for 2 hours. Excess thionyl chloride was removed in vacuo to afford the acid chloride which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chlorophenylacetyl chloride
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4-Chlorophenylacetyl chloride
Reactant of Route 5
4-Chlorophenylacetyl chloride
Reactant of Route 6
4-Chlorophenylacetyl chloride

Citations

For This Compound
48
Citations
GA Gevorgyan, AP Avakyan, NK Gasparyan… - Russian journal of …, 2009 - Springer
… Initial ketones I were prepared by Friedel–Crafts acylation of the corresponding substituted benzenes with 4-chlorophenylacetyl chloride. …
Number of citations: 4 link.springer.com
S Massa, R Di Santo, A Retico, M Artico… - European journal of …, 1992 - Elsevier
… -Z-(4-methoxyphenyl)-I-ethanone 86 Aluminum trichloride (28.13 g, 0.211 mol) was added in small portions over a 30-min period to a stirred suspension of 4chlorophenylacetyl chloride …
Number of citations: 57 www.sciencedirect.com
H Juteau, Y Gareau, H Lachance - Tetrahedron letters, 2005 - Elsevier
… Our first successful reaction was carried out at −20 C with 4-chlorophenylacetyl chloride and trimethylsilyl acetylene producing 6-chloro-3-(trimethylsilyl)-2-naphthol in 42% yield (Table 1…
Number of citations: 7 www.sciencedirect.com
J Boström, K Berggren, T Elebring, PJ Greasley… - Bioorganic & medicinal …, 2007 - Elsevier
… Friedel-Crafts acylation of dichlorobenzene 9 with 4-chlorophenylacetyl chloride 8 yielded 10, 15 which was then oxidized by PCC in 1,2-dichloroethane to give the 1,2-diketone 11. …
Number of citations: 70 www.sciencedirect.com
JA Hutton, V Goncalves, JA Brannigan… - Journal of medicinal …, 2014 - ACS Publications
… To synthesize this neutral compound, acid 35 was synthesized from 4-chlorophenylacetyl chloride 32. Reaction with Meldrum’s acid followed by hydrolysis gave ketone 33, which was …
Number of citations: 72 pubs.acs.org
T Maruyama, K Onda, M Hayakawa, T Matsui… - European journal of …, 2009 - Elsevier
In the search for potent and selective human β3-adrenergic receptor (AR) agonists as potential drugs for the treatment of obesity and noninsulin-dependent (type II) diabetes, a novel …
Number of citations: 11 www.sciencedirect.com
MH Ji, M Xia, GN Zhu, JH Zhao - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… 4-chlorophenylacetyl chloride (0.210 g, 1.2 mmol) was added dropwise to the mixture in a water bath. The mixture was stirred at 293–298 K for 5 h, and then 1% aqueous HCl was …
Number of citations: 1 scripts.iucr.org
M Artico, R Silvestri, E Pagnozzi, G Stefancich… - Bioorganic & Medicinal …, 1996 - Elsevier
… This compound was prepared as described for 17k using 4-chlorophenylacetyl chloride. Yield 81%; mp 124-125 C (ethanol); IR: v 1730 (CO), 3360 cm -1 (NH); IH NMR (90 MHz, CDCI3…
Number of citations: 80 www.sciencedirect.com
N Svenstrup, KB Simonsen, N Thorup… - The Journal of …, 1999 - ACS Publications
… from Aldrich, except for Meldrum's acid (5), which was prepared from malonic acid and acetone following a procedure published by Davidson, 13 and 4-chlorophenylacetyl chloride (4c), …
Number of citations: 31 pubs.acs.org
M Chen, K Won, RS McDonald… - Canadian journal of …, 2006 - cdnsciencepub.com
The Claisen-like condensation of a series of 1-arylacetyl-6-acetyl-3,4,7,8-tetramethylglycolurils (Ar = Ph, p-OMeC 6 H 4 , and p-ClC 6 H 4 ) was studied in preparative experiments and …
Number of citations: 3 cdnsciencepub.com

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